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Compound of Interest

Compound Name:
(2S,5R)-5-Ethylpyrrolidine-2-

carboxamide

Cat. No.: B566661 Get Quote

A comprehensive guide for researchers and drug development professionals on the

pharmacokinetic properties of two key pyrrolidine-2-carboxamide analogs, Levetiracetam and

Brivaracetam. This guide provides a detailed comparison of their absorption, distribution,

metabolism, and excretion profiles, supported by experimental data and methodologies.

While specific pharmacokinetic data for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide is not

readily available in the public domain, a comparative analysis of its close structural analogs,

Levetiracetam and Brivaracetam, offers valuable insights into the potential pharmacokinetic

characteristics of this class of compounds. Both Levetiracetam and Brivaracetam are

established antiepileptic drugs, and their pharmacokinetic profiles have been extensively

studied.

I. Overview of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Levetiracetam and

Brivaracetam, providing a clear comparison of their in vivo behavior.
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Pharmacokinetic
Parameter

Levetiracetam Brivaracetam Reference

Bioavailability >95% Nearly 100% [1][2]

Time to Peak Plasma

Concentration (Tmax)
~1.3 hours ~1 hour (without food) [1][3]

Plasma Protein

Binding
<10% <20% [1][2]

Volume of Distribution

(Vd)
0.5 - 0.7 L/kg ~0.5 L/kg [1][4]

Metabolism

Primarily by hydrolysis

in the blood; not

hepatic

Extensively

metabolized (>90%),

primarily via

hydrolysis of the

acetamide group and

secondarily through

hydroxylation by

CYP2C19

[1][2]

Elimination Half-life 6 - 8 hours in adults ~9 hours [4][5]

Excretion
~66% excreted

unchanged in urine

>95% excreted in

urine as metabolites
[1][2]

II. Detailed Pharmacokinetic Profiles
A. Absorption
Both Levetiracetam and Brivaracetam exhibit rapid and near-complete absorption following oral

administration.[1][2] Levetiracetam's bioavailability is over 95%, with peak plasma

concentrations reached approximately 1.3 hours after ingestion.[1] The presence of food can

slow the rate of absorption for Levetiracetam, but it does not affect the overall extent of

absorption.[1][6] Brivaracetam also demonstrates rapid and almost complete absorption, with a

Tmax of about 1 hour when taken without food.[3]

B. Distribution
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Levetiracetam and Brivaracetam have a low affinity for plasma proteins, with binding rates of

less than 10% and 20%, respectively.[1][2] This minimal protein binding reduces the likelihood

of drug-drug interactions through competition for binding sites.[6] Their volume of distribution is

approximately 0.5 to 0.7 L/kg, indicating that the drugs are distributed in the total body water.[1]

[4]

C. Metabolism
A key differentiator between the two analogs is their metabolic pathway. Levetiracetam is

primarily metabolized through hydrolysis of the acetamide group, a process that occurs mainly

in the blood and is not dependent on the hepatic cytochrome P450 (CYP) enzyme system.[1]

This characteristic contributes to its low potential for drug-drug interactions.[1]

In contrast, Brivaracetam is extensively metabolized, with over 90% of the dose being

transformed.[2] The primary metabolic route is also hydrolysis of the acetamide group, but a

secondary pathway involves hydroxylation mediated by the CYP2C19 enzyme.[2] This reliance

on a CYP enzyme means that genetic variations in CYP2C19 activity can influence

Brivaracetam's metabolism and potentially lead to an increased risk of adverse effects in

individuals who are "poor metabolizers".[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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